molecular formula C9H9Cl2NS B8462901 2(2',6'-Dichlorophenyl)thiazolidine

2(2',6'-Dichlorophenyl)thiazolidine

Cat. No.: B8462901
M. Wt: 234.14 g/mol
InChI Key: YWDRKJXGWZMFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(2',6'-Dichlorophenyl)thiazolidine is a thiazolidine derivative characterized by a saturated five-membered heterocyclic ring containing sulfur and nitrogen atoms, with a 2,6-dichlorophenyl substituent at the 2-position. Thiazolidines are structurally related to thiazolidinones, where the latter features a carbonyl group at position 4 (4-thiazolidinones) .

Properties

Molecular Formula

C9H9Cl2NS

Molecular Weight

234.14 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1,3-thiazolidine

InChI

InChI=1S/C9H9Cl2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2

InChI Key

YWDRKJXGWZMFFH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazolidine Derivatives

Compound Name Core Structure Substituents/Modifications Key Applications
2(2',6'-Dichlorophenyl)thiazolidine Thiazolidine ring 2,6-Dichlorophenyl at C2 Herbicide safener, enzyme inhibition
R-28725 Oxazolidinone ring 2,2-Dichloroethyl group Herbicide safener (maize protection)
Thiophen-2-iminothiazolidine Thiazolidine-thiophene hybrid Thiophene-imino group at C5 Cruzain inhibition (anti-parasitic)
TZD-based chlorophenyl hybrids Thiazolidine-2,4-dione (TZD) Chlorophenyl thiosemicarbazone at C5 Antidiabetic (PPAR-γ targeting)
N-[2-(2,6-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(trifluoroethoxy)benzamide Thiazolidin-4-one ring 2,6-Dichlorophenyl at C2; trifluoroethoxy benzamide Anticancer/antimicrobial

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : The 2,6-dichlorophenyl group enhances stability and target binding via halogen bonding, as seen in both herbicide safeners and enzyme inhibitors .
  • Ring Modifications: Replacement of thiazolidine with oxazolidinone (R-28725) improves herbicide protection but reduces compatibility with certain biological targets .
  • Hybrid Structures : Thiophene-thiazolidine hybrids (e.g., cruzain inhibitors) demonstrate that heteroaromatic substituents at C5 enhance antiparasitic activity .

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